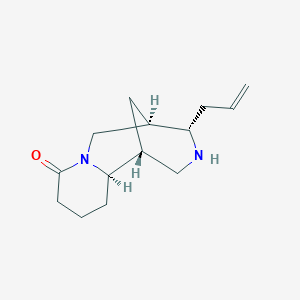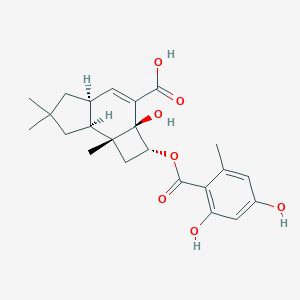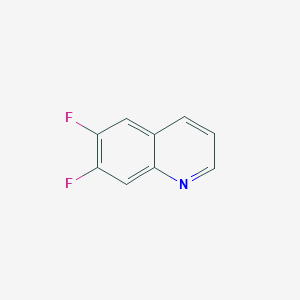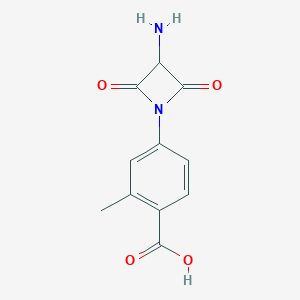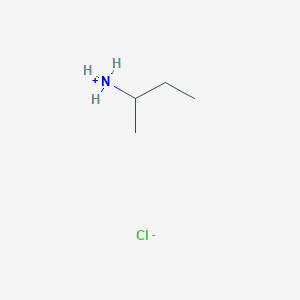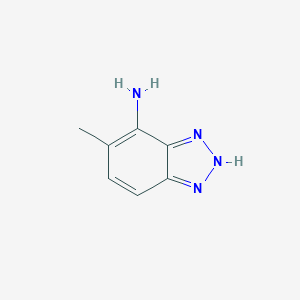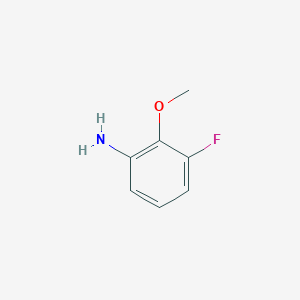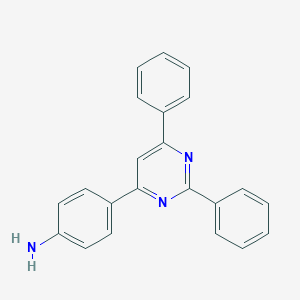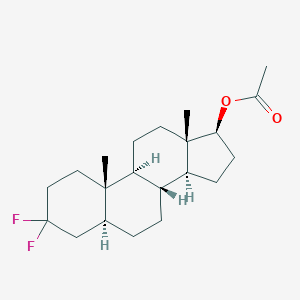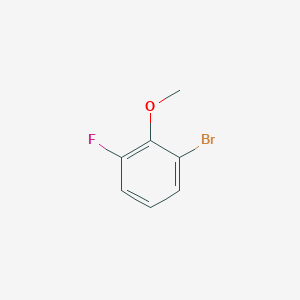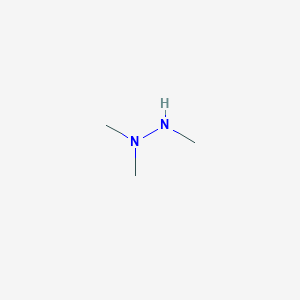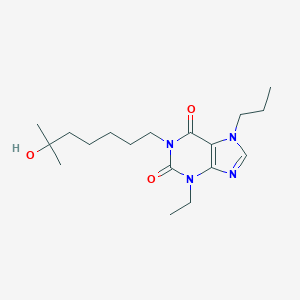
3-Ethyl-1-(6-hydroxy-6-methylheptyl)-7-propylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-(6-hydroxy-6-methylheptyl)-7-propylxanthine, commonly known as EHT, is a xanthine derivative that has been extensively studied for its potential therapeutic applications. It is a non-selective adenosine receptor antagonist that has shown promise in treating a variety of conditions, including Parkinson's disease, Alzheimer's disease, and depression.
Scientific Research Applications
EHT has been studied for its potential therapeutic applications in a variety of conditions. One of the most promising areas of research is in the treatment of Parkinson's disease. Studies have shown that EHT can protect dopaminergic neurons from damage and improve motor function in animal models of Parkinson's disease. EHT has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that EHT can reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. EHT has also been studied for its potential use in the treatment of depression. Studies have shown that EHT can increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood.
Mechanism of Action
EHT is a non-selective adenosine receptor antagonist, which means that it blocks the action of adenosine, a neurotransmitter that plays a role in regulating sleep, pain, and inflammation. By blocking adenosine receptors, EHT can increase the levels of other neurotransmitters, such as dopamine and norepinephrine, which can have a variety of effects on the brain and body.
Biochemical and Physiological Effects:
Studies have shown that EHT can have a variety of biochemical and physiological effects. In animal models of Parkinson's disease, EHT has been shown to protect dopaminergic neurons from damage and improve motor function. In animal models of Alzheimer's disease, EHT has been shown to reduce the accumulation of beta-amyloid plaques in the brain. EHT has also been shown to increase the levels of dopamine and norepinephrine in the brain, which can have a variety of effects on mood and cognition.
Advantages and Limitations for Lab Experiments
One of the advantages of using EHT in lab experiments is that it is a well-characterized compound that has been extensively studied. This means that researchers have a good understanding of its chemical and physical properties, as well as its potential therapeutic applications. However, one of the limitations of using EHT in lab experiments is that it is a non-selective adenosine receptor antagonist, which means that it can have a variety of effects on the brain and body. This can make it difficult to isolate the specific effects of EHT on a particular condition or system.
Future Directions
There are several future directions for EHT research. One area of research is in the development of more selective adenosine receptor antagonists that can target specific receptors in the brain and body. Another area of research is in the development of new therapeutic applications for EHT, such as in the treatment of other neurodegenerative diseases or in the enhancement of cognitive function. Finally, there is a need for more clinical studies to determine the safety and efficacy of EHT in humans.
Synthesis Methods
The synthesis of EHT involves a multi-step process that begins with the reaction of 1,3-dimethyluric acid with ethyl iodide to form 3-ethyl-1,3-dimethylxanthine. This intermediate is then reacted with heptanal in the presence of sodium hydride to form 3-ethyl-1-(6-hydroxy-6-methylheptyl)xanthine. Finally, the propyl group is added using propyl iodide to form 3-ethyl-1-(6-hydroxy-6-methylheptyl)-7-propylxanthine.
properties
CAS RN |
134072-58-5 |
|---|---|
Molecular Formula |
C18H30N4O3 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-ethyl-1-(6-hydroxy-6-methylheptyl)-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C18H30N4O3/c1-5-11-20-13-19-15-14(20)16(23)22(17(24)21(15)6-2)12-9-7-8-10-18(3,4)25/h13,25H,5-12H2,1-4H3 |
InChI Key |
ATHCWQQQOOHNJU-UHFFFAOYSA-N |
SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2CC)CCCCCC(C)(C)O |
Canonical SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2CC)CCCCCC(C)(C)O |
Other CAS RN |
134072-58-5 |
synonyms |
3-ethyl-1-(6-hydroxy-6-methylheptyl)-7-propylxanthine A90 6119 A90-6119 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



